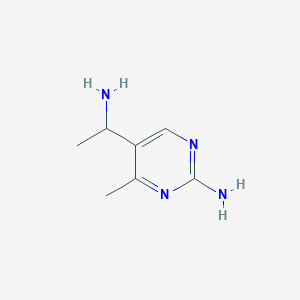

5-(1-aminoethyl)-4-methylpyrimidin-2-amine

Description

Significance of Pyrimidine (B1678525) Scaffold in Contemporary Chemical Research

The pyrimidine scaffold is a fundamental heterocyclic motif that holds a privileged position in medicinal chemistry and drug discovery. tec.mx This is largely due to its presence in a vast array of biologically crucial molecules, including nucleic acids (cytosine, thymine, and uracil), vitamins like thiamine (B1217682) (Vitamin B1), and various natural and synthetic compounds with therapeutic properties. ijpsjournal.comwikipedia.org The nitrogen atoms within the pyrimidine ring are key to its chemical character, enabling it to participate in hydrogen bonding and dipole-dipole interactions, which are critical for binding to biological targets. ijpsjournal.com

The structural versatility of the pyrimidine ring allows for extensive chemical modifications. ijpsjournal.com By introducing different substituents at various positions, researchers can fine-tune the molecule's electronic, steric, and lipophilic properties, thereby modulating its biological activity. This adaptability has led to the development of numerous drugs with a pyrimidine core, targeting a wide range of diseases. tec.mx The exploration of fused pyrimidine systems, such as thieno[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, has further expanded the chemical space and therapeutic potential of this scaffold. nih.govnih.gov

Overview of Aminopyrimidine Derivatives in Synthetic Chemistry and Chemical Biology

Aminopyrimidine derivatives, characterized by the presence of an amino group on the pyrimidine ring, are a particularly important subclass of pyrimidine compounds. researchgate.net The amino group can significantly enhance the pharmacological properties of the molecule. researchgate.net These derivatives serve as crucial intermediates in the synthesis of a wide array of more complex molecules, including various pharmaceuticals. iaea.org

In chemical biology, aminopyrimidines are recognized for their diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netmdpi.com Several clinically approved drugs, such as the anticancer agent Imatinib, feature the 2-aminopyrimidine (B69317) moiety. ijpsjournal.commdpi.com The ability of the aminopyrimidine core to mimic the structure of natural nucleobases makes it a valuable tool for designing enzyme inhibitors and other targeted therapeutic agents. tec.mx For instance, certain aminopyrimidine derivatives have been investigated as inhibitors of β-glucuronidase, an enzyme implicated in conditions like colon cancer. nih.gov

Research Context and Rationale for Investigating 5-(1-aminoethyl)-4-methylpyrimidin-2-amine

The compound this compound is a specific aminopyrimidine derivative. While extensive research on this exact molecule is not widely published, its structural features suggest potential areas of scientific interest. The rationale for its investigation would likely stem from the established importance of the 2-aminopyrimidine scaffold in medicinal chemistry.

The substituents on the pyrimidine ring—a methyl group at position 4 and a 1-aminoethyl group at position 5—would be expected to modulate its biological activity and physical properties compared to a simple 2-aminopyrimidine. The chiral center in the 1-aminoethyl group also introduces the possibility of stereospecific interactions with biological targets. Research into this compound could be aimed at exploring its potential as a novel building block in synthetic chemistry or as a candidate for biological screening in various disease models. The synthesis and evaluation of such derivatives contribute to the broader understanding of structure-activity relationships within the aminopyrimidine class.

Objectives and Scope of Academic Inquiry into the Compound's Research Trajectory

Given the limited specific literature on this compound, the objectives of a formal academic inquiry would likely be foundational. The primary goals would be to:

Develop and optimize a synthetic route to obtain the compound in good yield and purity.

Thoroughly characterize the compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Perform an initial biological screening to identify any potential therapeutic activities, drawing inspiration from the known activities of related aminopyrimidines.

Conduct computational studies , such as molecular docking, to predict potential biological targets and guide further experimental work.

The scope of such an inquiry would be to establish a baseline of knowledge about this specific molecule, thereby providing a starting point for more in-depth investigations into its potential applications in medicinal chemistry or materials science. The research trajectory would aim to place this compound within the broader context of pyrimidine chemistry and to uncover any unique properties conferred by its specific substitution pattern.

Chemical and Physical Properties

Below are tables detailing the known and predicted properties of this compound and related compounds for comparative analysis.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H12N4 | scbt.comuni.lu |

| Molecular Weight | 152.2 g/mol | scbt.com |

| InChI | InChI=1S/C7H12N4/c1-4(8)6-3-10-7(9)11-5(6)2/h3-4H,8H2,1-2H3,(H2,9,10,11) | uni.lu |

| InChIKey | GMVWRTAXMQPIBG-UHFFFAOYSA-N | uni.lu |

| SMILES | CC1=NC(=NC=C1C(C)N)N | uni.lu |

| Predicted XlogP | -0.5 | uni.lu |

Table 2: Predicted Collision Cross Section (CCS) Values

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 153.11348 | 133.5 |

| [M+Na]+ | 175.09542 | 141.9 |

| [M-H]- | 151.09892 | 134.3 |

| [M+NH4]+ | 170.14002 | 151.4 |

| [M+K]+ | 191.06936 | 139.8 |

Data predicted using CCSbase. uni.lu

Structure

3D Structure

Properties

IUPAC Name |

5-(1-aminoethyl)-4-methylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-4(8)6-3-10-7(9)11-5(6)2/h3-4H,8H2,1-2H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVWRTAXMQPIBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(C)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 1 Aminoethyl 4 Methylpyrimidin 2 Amine

Historical and Current Synthetic Routes to Pyrimidine-2-amines with Aliphatic Side Chains

The synthesis of pyrimidine-2-amines bearing aliphatic side chains has a rich history, with early methods often relying on the condensation of 1,3-dicarbonyl compounds or their equivalents with guanidine (B92328) derivatives. asianpubs.org A common strategy involves the reaction of β-dicarbonyl compounds with amidines or ureas. rsc.org For instance, the Biginelli reaction, a three-component condensation, has been a cornerstone for accessing dihydropyrimidines, which can be further modified. rsc.org

Over the years, more sophisticated and efficient methods have emerged. Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, have become powerful tools for introducing a wide range of substituents onto the pyrimidine (B1678525) ring. nih.govrsc.orgorganic-chemistry.org These methods offer greater flexibility and functional group tolerance compared to classical approaches. nih.govrsc.org For example, 2-amino-4,6-dichloropyrimidines can serve as versatile starting materials for Suzuki cross-coupling reactions to introduce various groups at the C4 and C6 positions. rsc.org

A notable one-pot synthesis strategy involves the coupling of acid chlorides with terminal alkynes under Sonogashira conditions, followed by the addition of amidinium salts to the intermediate alkynones, leading to the formation of substituted pyrimidines in excellent yields under mild conditions. rsc.orgorganic-chemistry.org Another approach utilizes the cyclization of ketones with nitriles under copper catalysis in the presence of a base. rsc.org More recently, a metal- and additive-free method has been developed for the synthesis of 2,4,6-trisubstituted pyrimidines through the [2+2+2] cyclization of vinyl thianthrenium salts with nitriles. rsc.org

The introduction of aliphatic side chains, particularly at the C5 position, has been achieved through various means. One method involves the reaction of 2-cyanoacetamide (B1669375) with a Vilsmeier reagent to form an enamine, which is then condensed with acetamidine (B91507) to yield 4-amino-2-methylpyrimidine-5-carbonitrile. Subsequent hydrogenation of the nitrile group provides the desired aminomethyl side chain. researchgate.net

Novel Approaches for the Synthesis of 5-(1-aminoethyl)-4-methylpyrimidin-2-amine

Recent advancements in synthetic chemistry have paved the way for more specialized and efficient routes to this compound and its derivatives.

Stereoselective Synthesis of 5-[(1S)-1-aminoethyl]-4-methylpyrimidin-2-amine and Related Enantiomers

The stereoselective synthesis of chiral amines is of paramount importance in medicinal chemistry. While specific literature detailing the stereoselective synthesis of 5-[(1S)-1-aminoethyl]-4-methylpyrimidin-2-amine is not extensively available in the provided search results, general methodologies for the enantioselective synthesis of amines can be applied. researchgate.net One such approach combines photoredox and enzymatic catalysis in a cyclic reaction network to achieve the visible light-driven reduction of imines to enantioenriched amines. rsc.org Another method involves the enantioselective addition of aryl Grignard reagents to pyridine (B92270) N-oxides, followed by reduction, to produce optically active piperidines, which could potentially be adapted for pyrimidine systems. acs.org The use of chiral auxiliaries or catalysts in the synthetic pathway is a common strategy to induce stereoselectivity.

Optimization of Reaction Conditions, Reagent Selection, and Yields

Optimizing reaction conditions is crucial for maximizing yields and ensuring the scalability of synthetic processes. For pyrimidine synthesis, this includes the careful selection of catalysts, bases, solvents, and reaction temperatures. rsc.orgnih.govmdpi.com

For instance, in the synthesis of 2-aminopyrimidine (B69317) derivatives, the choice of catalyst and ligand in Buchwald-Hartwig amination reactions significantly impacts the reaction rate and yield. mdpi.com The use of dichlorobis(triphenylphosphine)Pd(II) with xantphos (B1684198) as a ligand has been shown to be effective for the arylation of pyrimidin-2-amines. mdpi.com Similarly, in Suzuki couplings, the selection of the palladium catalyst and base is critical for achieving high yields. mdpi.com

Derivatization and Scaffold Modification Strategies for Pyrimidine Amine Compounds

The versatility of the pyrimidine scaffold allows for extensive derivatization to generate libraries of analogs for structure-activity relationship (SAR) studies.

Chemical Modifications at the Aminoethyl Moiety and their Synthetic Implications

The aminoethyl side chain of this compound offers a prime site for chemical modification. The primary amine can be readily N-alkylated or N-acylated to introduce a variety of functional groups. acs.org Reductive amination of the corresponding ketone precursor is another viable strategy for introducing diverse substituents on the nitrogen atom. libretexts.org

These modifications can have significant implications for the biological activity of the resulting compounds. For example, in a series of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines, the presence of a tertiary amine linker was found to be crucial for enhanced antitumor activity. nih.gov

Substituent Effects on the Pyrimidine Ring System for Analog Generation

The electronic and steric properties of substituents on the pyrimidine ring can profoundly influence its reactivity and biological profile. nih.govchinesechemsoc.org The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the ring, affecting its susceptibility to nucleophilic or electrophilic attack. rsc.orgchinesechemsoc.org

For instance, the presence of an electron-rich aryl group at the C4 position of pyrimidines generally leads to good yields in certain pyridine synthesis reactions, whereas electron-withdrawing groups can result in lower yields. chinesechemsoc.org The position of substituents also plays a critical role. For example, the anti-inflammatory activity of some pyrimidine derivatives was found to decrease with an increase in the length of the side chain at the C5 position. rsc.org

The modification of substituents at various positions of the pyrimidine ring is a key strategy for generating diverse libraries of analogs. This can be achieved through a variety of reactions, including nucleophilic aromatic substitution (SNAr), cross-coupling reactions, and direct C-H functionalization. nih.govnih.gov

Below is an interactive table summarizing various synthetic strategies for pyrimidine derivatives:

| Synthetic Strategy | Key Reagents/Catalysts | Typical Products | Reference |

| Biginelli Reaction | Aldehyde, β-ketoester, urea | Dihydropyrimidines | rsc.org |

| Suzuki Coupling | Palladium catalyst, base | Aryl/heteroaryl substituted pyrimidines | nih.govrsc.org |

| Sonogashira Coupling | Palladium/copper catalyst, base | Alkynyl substituted pyrimidines | rsc.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | Palladium catalyst, ligand, base | N-Aryl pyrimidin-2-amines | mdpi.com |

| [2+2+2] Cyclization | Vinyl thianthrenium salts, nitriles | 2,4,6-Trisubstituted pyrimidines | rsc.org |

| Vilsmeier-Haack Reaction | Vilsmeier reagent | Functionalized pyrimidines | researchgate.net |

| One-pot Coupling-Addition-Cyclocondensation | Acid chlorides, terminal alkynes, amidinium salts | 2,4- and 2,4,6-substituted pyrimidines | organic-chemistry.org |

Advanced Isolation and Purification Techniques for Complex Pyrimidine Amines

The isolation and purification of complex pyrimidine amines, such as this compound, are critical steps in their synthesis and analysis to ensure high purity for subsequent applications. The inherent basicity of the amino groups and the often polar nature of pyrimidine derivatives necessitate specialized techniques to separate the target compound from reaction byproducts, unreacted starting materials, and other impurities.

Advanced chromatographic and crystallization methods are central to achieving high purity. The choice of technique is often dictated by the physicochemical properties of the compound, such as its polarity, solubility, and stability.

Chromatographic Methods

Column chromatography is a fundamental technique for the purification of pyrimidine amines. The selection of the stationary and mobile phases is crucial for effective separation.

Stationary Phases: Silica (B1680970) gel is commonly used for the purification of moderately polar compounds. For highly polar or basic amines, which may interact strongly with the acidic silanol (B1196071) groups of standard silica gel leading to poor separation and tailing, alternative stationary phases are employed. These include alumina (B75360) (neutral or basic), or chemically modified silica, such as aminopropyl-functionalized silica or polar-embedded phases.

Mobile Phases: A gradient of solvents is typically used to elute compounds with varying polarities. Common solvent systems include mixtures of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate, methanol, or ethanol). To minimize tailing and improve the peak shape of basic compounds like pyrimidine amines, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, is often added to the mobile phase. nih.gov

High-Performance Liquid Chromatography (HPLC) offers a more efficient and higher-resolution separation method.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC used for the purification of polar compounds. C18 columns are widely used stationary phases. nih.gov The mobile phase typically consists of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter for controlling the retention of ionizable compounds like pyrimidine amines. nih.gov

Normal-Phase HPLC (NP-HPLC): While less common for polar compounds, NP-HPLC can be effective for separating isomers or closely related pyrimidine derivatives.

Ion-Exchange Chromatography: This technique separates molecules based on their net charge. For cationic compounds like protonated pyrimidine amines, cation-exchange chromatography can be a powerful purification tool. google.com The separation is achieved by adsorbing the charged molecules to a column with oppositely charged functional groups and then eluting them by changing the pH or ionic strength of the mobile phase.

The following table summarizes common chromatographic conditions for pyrimidine amine purification.

| Technique | Stationary Phase | Typical Mobile Phase | Detection | Application Notes |

|---|---|---|---|---|

| Column Chromatography | Silica Gel, Alumina | Hexane/Ethyl Acetate with Triethylamine | TLC, UV | Good for large-scale purification. uni.lu |

| Reversed-Phase HPLC | C18, C8 | Water/Acetonitrile with TFA or Formic Acid | UV, MS | High resolution for analytical and preparative scale. nih.gov |

| Ion-Exchange Chromatography | Cation-Exchanger | Aqueous buffers with varying pH/salt gradient | UV, Conductivity | Effective for separating charged species. google.com |

Crystallization and Salt Formation

Crystallization is a highly effective method for purifying solid compounds, often yielding material of very high purity. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly, which leads to the formation of crystals.

For pyrimidine amines, which are basic, purification can be significantly enhanced through the formation of acid addition salts. Reacting the amine with an appropriate acid (e.g., hydrochloric acid, sulfuric acid, or an organic acid like oxalic or tartaric acid) can produce a salt that often has different solubility characteristics and a higher propensity to crystallize than the free base. This allows for selective precipitation of the desired compound. google.comsigmaaldrich.com The purified salt can then be neutralized to regenerate the pure amine free base if required.

Techniques to induce crystallization include:

Slow evaporation of the solvent.

Cooling the saturated solution.

Adding a "poor" solvent (an anti-solvent) to a solution of the compound in a "good" solvent to reduce its solubility.

The table below outlines various crystallization approaches.

| Method | Procedure | Advantages | Considerations |

|---|---|---|---|

| Recrystallization from a single solvent | Dissolve crude product in a minimal amount of hot solvent and cool slowly. nih.gov | Simple and effective for many compounds. | Finding a suitable solvent can be challenging. |

| Recrystallization from a solvent mixture | Dissolve in a "good" solvent and slowly add a "poor" solvent until turbidity appears, then warm to clarify and cool. | Allows for fine-tuning of solubility. | The solvent ratio is critical. |

| Salt Formation and Crystallization | React the amine with a suitable acid in solution to form a salt, which then crystallizes. sigmaaldrich.comsigmaaldrich.com | Can significantly improve purity and handling of the compound. | The choice of acid is important; the salt must be easily formed and crystallized. |

Other Techniques

Sublimation: For compounds that are thermally stable, sublimation can be a powerful purification technique. It involves heating the solid material under reduced pressure, causing it to transition directly into the gas phase, and then condensing the vapor back into a solid on a cooled surface, leaving non-volatile impurities behind. This method is particularly useful for removing inorganic salts and other non-volatile byproducts.

Acid-Base Extraction: This is a standard workup procedure to separate basic compounds like pyrimidine amines from neutral or acidic impurities. The crude reaction mixture, dissolved in an organic solvent, is washed with an acidic aqueous solution (e.g., dilute HCl). The basic amine is protonated and partitions into the aqueous layer, while neutral and acidic components remain in the organic layer. The aqueous layer is then separated, and the pH is adjusted to be basic, causing the pure amine to precipitate or be extracted back into an organic solvent.

Advanced Spectroscopic and Structural Characterization of 5 1 Aminoethyl 4 Methylpyrimidin 2 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-(1-aminoethyl)-4-methylpyrimidin-2-amine. Both ¹H and ¹³C NMR provide critical data for confirming the compound's constitution. researchgate.net

In ¹H NMR spectroscopy, the chemical shifts and coupling patterns of the protons reveal their local electronic environments and spatial relationships. For instance, the protons of the methyl group on the pyrimidine (B1678525) ring would appear as a distinct singlet, while the ethyl group's protons would exhibit more complex splitting patterns (a quartet for the methine proton and a doublet for the methyl protons) due to spin-spin coupling. The protons of the amino groups and the aromatic proton on the pyrimidine ring would also have characteristic chemical shifts. chemicalbook.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. researchgate.net Each unique carbon atom in the molecule produces a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and the nature of its attached atoms. For this compound, distinct signals would be expected for the methyl carbon, the two carbons of the ethyl group, and the four carbons of the pyrimidine ring.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for a more detailed structural assignment, establishing correlations between protons and carbons and confirming the connectivity of the entire molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine-CH | ~8.0 | ~155 |

| CH-NH₂ | ~4.0 (quartet) | ~50 |

| CH₃ (ethyl) | ~1.5 (doublet) | ~20 |

| Pyrimidine-C-NH₂ | Not Applicable | ~163 |

| Pyrimidine-C-CH₃ | Not Applicable | ~160 |

| Pyrimidine-C-ethyl | Not Applicable | ~120 |

| CH₃ (pyrimidine) | ~2.5 (singlet) | ~25 |

| NH₂ (pyrimidine) | ~5.0-6.0 (broad) | Not Applicable |

| NH₂ (ethyl) | ~1.5-2.5 (broad) | Not Applicable |

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns. miamioh.edu The molecular formula of this compound is C₇H₁₂N₄, which corresponds to a molecular weight of approximately 152.2 g/mol . scbt.com

In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps in confirming the elemental composition. wiley-vch.de

The fragmentation of the molecular ion provides valuable structural information. For aliphatic amines, a common fragmentation pathway is the α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org In the case of this compound, this could lead to the formation of a stable iminium ion. The fragmentation pattern can help distinguish between isomers. libretexts.org

Table 2: Expected Mass Spectrometry Fragments for this compound

| Fragment | m/z (expected) | Possible Structure |

| Molecular Ion [M]⁺ | 152 | [C₇H₁₂N₄]⁺ |

| [M-CH₃]⁺ | 137 | Loss of the terminal methyl group from the ethyl side chain. |

| [M-NH₂]⁺ | 136 | Loss of the amino group from the ethyl side chain. |

| α-cleavage fragment | 137 | [C₆H₉N₄]⁺ (cleavage of the C-C bond in the ethyl group) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by analyzing their characteristic vibrational modes. cardiff.ac.uk

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Key expected vibrational frequencies include:

N-H stretching: The amino groups (both on the pyrimidine ring and the ethyl side chain) will exhibit N-H stretching vibrations, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹. core.ac.uk

C-H stretching: The C-H bonds of the methyl and ethyl groups, as well as the aromatic C-H on the pyrimidine ring, will show stretching vibrations in the 2850-3100 cm⁻¹ region.

C=N and C=C stretching: The pyrimidine ring will have characteristic stretching vibrations for its C=N and C=C bonds in the 1400-1650 cm⁻¹ region.

N-H bending: The bending vibrations of the amino groups are expected in the 1550-1650 cm⁻¹ region. core.ac.uk

C-N stretching: The C-N stretching vibrations of the amino groups attached to the pyrimidine ring and the ethyl group will appear in the 1200-1350 cm⁻¹ range. core.ac.uk

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. dergipark.org.tr It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the symmetric vibrations of the pyrimidine ring and the C-C backbone.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| N-H Stretch (Amino) | 3300-3500 | 3300-3500 |

| C-H Stretch (Aliphatic) | 2850-2970 | 2850-2970 |

| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 |

| C=N/C=C Stretch (Ring) | 1400-1650 | 1400-1650 |

| N-H Bend (Amino) | 1550-1650 | 1550-1650 |

| C-N Stretch | 1200-1350 | 1200-1350 |

X-ray Crystallography of this compound and its Co-crystals/Salts

The crystal structure reveals how individual molecules of this compound are arranged in the solid state, a phenomenon known as crystal packing. nih.gov A key feature of this packing is the formation of extensive intermolecular hydrogen bonding networks. The amino groups and the nitrogen atoms within the pyrimidine ring are excellent hydrogen bond donors and acceptors, respectively. mdpi.com These hydrogen bonds play a crucial role in stabilizing the crystal lattice and can lead to the formation of specific, repeating structural motifs. nih.gov For instance, molecules may link together to form chains, sheets, or more complex three-dimensional architectures.

π-π stacking: The aromatic pyrimidine rings of adjacent molecules can stack on top of each other, an interaction driven by favorable electrostatic and van der Waals forces. researchgate.net

Lone pair-π interactions: The lone pair of electrons on a heteroatom (like the nitrogen of an amino group) can interact with the electron-deficient π-system of a nearby pyrimidine ring. acs.org

The collective effect of these hydrogen bonds and other supramolecular interactions dictates the final crystal structure and can influence the physicochemical properties of the solid material.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination (if applicable)

The presence of a chiral center at the carbon atom of the ethyl group to which the amino group is attached means that this compound can exist as a pair of enantiomers. nih.gov Chiroptical spectroscopy techniques are essential for determining the enantiomeric purity and the absolute configuration (R or S) of a chiral sample. missouri.edu

Methods such as circular dichroism (CD) and optical rotatory dispersion (ORD) measure the differential interaction of the enantiomers with left and right circularly polarized light. The resulting spectra are unique for each enantiomer and can be used to quantify the amount of each enantiomer in a mixture (enantiomeric excess). The determination of the absolute configuration often involves comparing the experimental chiroptical data with that of a known standard or with theoretical calculations. capes.gov.br

Computational and Theoretical Investigations of 5 1 Aminoethyl 4 Methylpyrimidin 2 Amine

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational in modern computational chemistry for elucidating the electronic structure and predicting the reactivity of molecules. researchgate.net These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to provide detailed information about a molecule's energetic and electronic properties. For a molecule like 5-(1-aminoethyl)-4-methylpyrimidin-2-amine, these calculations would reveal insights into its stability, reactivity, and the nature of its chemical bonds. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and its electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic potential.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates higher reactivity. For pyrimidine (B1678525) derivatives, these values are typically calculated using DFT methods like B3LYP with a suitable basis set (e.g., 6-311G(d,p)). materialsciencejournal.org

Table 1: Illustrative HOMO-LUMO Energy Data for a Related Pyran-based Compound

| Parameter | Energy (eV) |

| HOMO | -7.06 |

| LUMO | -2.54 |

| Energy Gap (ΔE) | 4.52 |

This data is for ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate and serves as an example of typical values obtained through DFT calculations. materialsciencejournal.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its sites of electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue regions denote areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack.

For this compound, an MEP analysis would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the amino groups, highlighting them as potential sites for hydrogen bonding and interaction with electrophiles. The hydrogen atoms of the amino and methyl groups would likely exhibit a positive potential.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of a molecule's conformational flexibility and its dynamic behavior in various environments, such as in solution. fu-berlin.de

For this compound, MD simulations would be instrumental in exploring its conformational landscape. The ethylamino side chain can rotate, leading to different spatial arrangements (conformers) of the molecule. MD simulations can help identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets like enzymes or receptors. The simulations typically involve placing the molecule in a simulated box of solvent (e.g., water) and running the simulation for a sufficient length of time (nanoseconds to microseconds) to observe its dynamic behavior. mdpi.com

Molecular Docking and Binding Affinity Predictions with Model Receptors or Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. rasayanjournal.co.innih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of ligand-receptor interactions.

In the context of this compound, molecular docking could be used to predict its binding mode and affinity to various target proteins. For instance, pyrimidine derivatives are known to interact with cyclin-dependent kinases (CDKs). nih.gov A docking study would involve placing the 3D structure of the compound into the binding site of a target protein and using a scoring function to estimate the strength of the interaction (binding affinity). The results would highlight key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.

Table 2: Example of Molecular Docking Results for Pyrimidine Derivatives with a Target Protein

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Pyrimidine Derivative A | -8.5 | LYS20, GLU81, LEU134 |

| Pyrimidine Derivative B | -7.9 | LYS20, ASP86, PHE80 |

This table provides a hypothetical representation of docking results, illustrating the type of data generated.

Structure-Activity Relationship (SAR) Modeling based on Computational Descriptors

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. frontiersin.org Computational SAR modeling uses calculated molecular descriptors to build quantitative models (QSAR) that can predict the activity of new, untested compounds. These descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). nih.gov

For a series of pyrimidine derivatives including this compound, a QSAR study would involve:

Synthesizing and testing a set of related compounds for a specific biological activity.

Calculating a range of computational descriptors for each compound.

Using statistical methods to build a mathematical model that correlates the descriptors with the observed activity.

Such a model could then be used to predict the activity of other, unsynthesized derivatives and to guide the design of more potent and selective compounds.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can also be used to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. materialsciencejournal.org These predictions can aid in the interpretation of experimental spectra and in the structural elucidation of newly synthesized compounds.

DFT calculations are commonly employed for this purpose. By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR chemical shifts. Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and IR intensities can be predicted. Comparing the theoretical spectra with experimental data can provide strong evidence for the proposed molecular structure.

Chemical Biology Applications and Mechanistic Insights of 5 1 Aminoethyl 4 Methylpyrimidin 2 Amine

Utilization as a Chemical Probe for Molecular Target Identification and Engagement

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that target's biological function. nih.gov The compound 5-(1-aminoethyl)-4-methylpyrimidin-2-amine is classified as a biochemical available for proteomics research, indicating its potential application as a chemical probe. scbt.com Its structure, featuring a substituted pyrimidine (B1678525) core with an aminoethyl side chain, provides functional groups that can engage in specific interactions with biological macromolecules.

While detailed in vitro binding assays and enzyme kinetics data specifically for this compound are not extensively documented in publicly available literature, the broader class of aminopyrimidine and aminopyridine derivatives has been widely explored for target engagement. For instance, compounds with a similar 2-aminopyridine (B139424) head have been developed as potent inhibitors of neuronal nitric oxide synthase (nNOS). nih.gov The inhibitory activity of these related compounds is often evaluated through rigorous enzyme kinetic studies, which typically reveal a competitive mode of inhibition with respect to the enzyme's natural substrate, such as arginine for NOS. nih.gov

The utility of such compounds as chemical probes lies in their ability to selectively bind to a target and elicit a measurable response, which can be used to identify and validate novel drug targets. The characterization of a chemical probe involves determining its potency, selectivity, and mechanism of action through various biochemical and cellular assays.

Table 1: Examples of Related Aminopyridine/Aminopyrimidine Compounds in Target Engagement Studies

| Compound/Class | Target Enzyme | Assay Type | Key Findings | Reference |

| 2-Amino-4-methylpyridine (B118599) | Inducible Nitric Oxide Synthase (NOS II) | Enzyme Kinetics | Competitive inhibitor with respect to arginine; IC50 of 6 nM for mouse NOS II. | nih.gov |

| Substituted 2-Aminopyridines | Neuronal Nitric Oxide Synthase (nNOS) | In vitro inhibition assays | Potency and selectivity are highly dependent on substitutions on the pyridine (B92270) ring and side chains. | nih.gov |

| 6-amino-5-cyanopyrimidine derivatives | Various cancer cell lines | Cytotoxicity assays | Showed potent anticancer activity, inducing apoptosis and cell cycle arrest. | nih.gov |

Role in the Development of Pyrimidine-based Ligands for Specific Biomolecular Interactions

The pyrimidine scaffold is a versatile building block in the design of ligands that can selectively bind to a wide range of biological targets, including enzymes and receptors. The specific substitution pattern on the pyrimidine ring dictates the ligand's affinity and selectivity. The compound this compound possesses key structural features—a hydrogen bond donor (amino group), a hydrogen bond acceptor (pyrimidine nitrogens), and a chiral center in the aminoethyl side chain—that make it an attractive starting point for the development of more complex and specific ligands. nih.gov

The development of pyrimidine-based ligands often involves structure-activity relationship (SAR) studies, where systematic modifications of the core structure are made to optimize binding affinity and selectivity. For example, in the development of nNOS inhibitors, modifications to the 2-aminopyridine head and the side chains have been shown to significantly impact potency and permeability. nih.gov Substituting the 2-aminopyridine with a 2-aminopyrimidine (B69317) was found to decrease potency, highlighting the subtle yet critical role of the core scaffold in molecular recognition. nih.gov

The aminoethyl group of this compound offers a convenient handle for further chemical modifications, allowing for the attachment of various functional groups to explore and optimize interactions with a target's binding site. This iterative process of design, synthesis, and biological evaluation is fundamental to the development of novel therapeutic agents and research tools.

Investigations into Molecular Recognition Events

Molecular recognition, the specific interaction between two or more molecules, is at the heart of most biological processes. The chemical structure of this compound allows it to participate in various molecular recognition events, including interactions with enzyme active sites and coordination with metal ions.

The aminopyrimidine core is a common feature in molecules that target the active sites of enzymes. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while the amino group can act as a hydrogen bond donor. These interactions are crucial for the proper orientation and binding of the ligand within the catalytic site.

Studies on related aminopyridine inhibitors of nitric oxide synthase (NOS) have provided valuable insights into these interactions. For instance, 2-amino-4-methylpyridine has been shown to be a potent and selective inhibitor of inducible NOS (NOS II), acting as a competitive inhibitor of the substrate L-arginine. nih.gov This suggests that the aminopyridine moiety mimics the guanidinium (B1211019) group of arginine, binding to the same site in the enzyme's active pocket. The binding of inhibitors to the active site of human hypoxanthine-guanine phosphoribosyltransferase (HGPRT) also involves key interactions with amino acid residues like aspartate. nih.gov

The nitrogen atoms of the pyrimidine ring and the amino group of this compound are potential coordination sites for transition metal ions. The study of how ligands coordinate with metal ions is a significant area of coordination chemistry with applications in catalysis, materials science, and medicine.

Research on related aminopyrimidine ligands has demonstrated their ability to form coordination complexes with various transition metals, such as silver(I) and copper(II). sciencenet.cnmdpi.comacs.org For example, 2-amino-4-methylpyrimidine (B85506) has been used to synthesize silver(I) coordination polymers, where the pyrimidine nitrogen and the amino group participate in binding to the metal center. sciencenet.cn Similarly, copper(II) complexes with aminopyrimidine ligands have been synthesized and structurally characterized, revealing diverse coordination modes. acs.org The geometry of these complexes is influenced by the nature of the ligand, the metal ion, and the counter-anions present. mdpi.com

The chelation properties of such ligands are also relevant in biological systems. For instance, a pyrimidine derivative has been synthesized and labeled with technetium-99m, a transition metal, to create a potential probe for tumor targeting, demonstrating the utility of pyrimidine-metal complexes in biomedical imaging. d-nb.info

Table 2: Coordination Chemistry of Related Aminopyrimidine Ligands

| Ligand | Metal Ion | Coordination Mode | Resulting Structure | Reference |

| 2-Amino-4-methylpyrimidine | Silver(I) | Bidentate (N, N') | 2D interpenetrated and double-sheet structures | sciencenet.cn |

| 2-Aminopyrimidine | Copper(II) | Monodentate through pyrimidine N | Monomeric [Cu(C₃H₂O₄)₂(PF₆)] unit with protonated aminopyrimidine | acs.org |

| 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol | Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | Bidentate (S, N) | Tetrahedral and square planar geometries | acs.org |

| 2-amino-4-methylbenzothiazole | Silver(I) | Monodentate through ring N | Distorted trigonal geometry | mdpi.com |

Future Directions in Research on 5 1 Aminoethyl 4 Methylpyrimidin 2 Amine

Exploration of Unconventional Synthetic Routes and Sustainable Chemistry for Analog Generation

The synthesis of pyrimidine (B1678525) derivatives is evolving towards more environmentally friendly and efficient processes. nih.gov Researchers are actively exploring unconventional routes that minimize waste and energy consumption while allowing for the creation of a diverse range of analogs.

A significant area of development is the use of multicomponent reactions , which allow for the assembly of complex molecules from three or more starting materials in a single step. organic-chemistry.org This approach is highly atom-economical and can be used to generate large libraries of compounds for screening. organic-chemistry.orgcapes.gov.br For instance, a sustainable method utilizing an iridium catalyst facilitates the synthesis of pyrimidines from amidines and alcohols, with the latter being derivable from renewable lignocellulose biomass. organic-chemistry.org This reaction is particularly noteworthy for its high efficiency and the benign nature of its byproducts, hydrogen and water. organic-chemistry.org

Green chemistry principles are also being integrated through the use of sustainable catalysts and reaction media. nih.gov The use of nanocrystalline MgO in water or reusable cobalt ferrite (B1171679) nanoparticles demonstrates a shift towards greener synthetic protocols. researchgate.netmdpi.com Furthermore, techniques like microwave-assisted synthesis are gaining prominence as they can dramatically reduce reaction times and improve yields compared to traditional heating methods. rdd.edu.iq

| Synthetic Approach | Key Features | Sustainability Benefits |

| Iridium-Catalyzed Multicomponent Synthesis | Regioselective C-C and C-N bond formation from amidines and alcohols. organic-chemistry.org | Utilizes alcohols from biomass; liberates only hydrogen and water. organic-chemistry.org |

| Microwave-Assisted Synthesis | Accelerated reaction rates and often higher yields. rdd.edu.iq | Increased energy efficiency. rdd.edu.iq |

| Green Catalysis | Use of catalysts like nanocrystalline MgO and cobalt ferrite nanoparticles. researchgate.netmdpi.com | Enables use of environmentally benign solvents like water and allows for catalyst recycling. researchgate.netmdpi.com |

| Catalyst and Solvent-Free Reactions | Reactions conducted under microwave irradiation without the need for a catalyst or solvent. researchgate.net | Reduces chemical waste and simplifies purification. researchgate.net |

Advanced Material Science Applications of Pyrimidine Amine Scaffolds

The inherent properties of the pyrimidine amine scaffold make it a valuable building block in the field of advanced materials science . aspbs.comchemscene.com The electron-deficient nature of the pyrimidine ring, coupled with its ability to participate in hydrogen bonding and coordinate with metals, opens up a wide range of applications.

One of the most promising areas is in the development of materials for optoelectronics . Pyrimidine-based boron complexes, for example, have been investigated for their use in Organic Light-Emitting Diodes (OLEDs). nih.gov The pyrimidine moiety can act as an effective electron-accepting unit in push-pull chromophores, which is a key design principle for materials exhibiting Thermally Activated Delayed Fluorescence (TADF). nih.gov This property is crucial for creating highly efficient OLED devices. nih.gov

The versatility of the pyrimidine scaffold also extends to the creation of novel biomaterials . For instance, pyrimidine-based ligands can be incorporated into polymer gels and combined with metal nanoparticles to create advanced materials such as carriers for drug delivery, specialized coatings, and ultra-thin films. researchgate.net

Development of Sophisticated Analytical Techniques for Compound Characterization and Quantification

The robust characterization and precise quantification of 5-(1-aminoethyl)-4-methylpyrimidin-2-amine and its analogs are paramount for any application. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable. nih.govuobasrah.edu.iqMass Spectrometry (MS) , often coupled with Liquid Chromatography (LC-MS), is used to confirm the molecular weight and assess the purity of the compounds. nih.govFourier-Transform Infrared (FTIR) spectroscopy helps in identifying the key functional groups present in the molecule. mdpi.comnih.gov

To gain deeper insights into the three-dimensional structure and intermolecular interactions, single-crystal X-ray analysis is a powerful tool. mdpi.com For materials applications, especially those involving nanocatalysts, X-ray Photoelectron Spectroscopy (XPS) provides valuable information on the surface chemistry and elemental composition. mdpi.com In the context of drug development, advanced imaging techniques like Positron Emission Tomography (PET) can be utilized with radiolabeled pyrimidine derivatives to study their in vivo distribution and target engagement. acs.org

| Analytical Method | Purpose | Key Information Provided |

| NMR Spectroscopy | Structural Elucidation | Connectivity of atoms (¹H, ¹³C). nih.govresearchgate.net |

| Mass Spectrometry | Molecular Weight & Purity | Confirms molecular formula and identifies impurities. nih.gov |

| FTIR Spectroscopy | Functional Group Analysis | Presence of characteristic bonds (e.g., N-H, C=N). mdpi.comnih.gov |

| X-ray Crystallography | 3D Structure Determination | Precise atomic coordinates and molecular geometry. mdpi.com |

Integration with High-Throughput Screening Platforms for Novel Chemical Entities and Lead Discovery

High-Throughput Screening (HTS) has revolutionized the process of drug discovery by enabling the rapid evaluation of vast libraries of chemical compounds. youtube.com The integration of pyrimidine-based compound libraries with HTS platforms is a key strategy for identifying novel chemical entities and lead compounds for therapeutic development. nih.gov

HTS assays can be broadly categorized into two types: whole cell-based assays and molecular target-based assays . nih.gov The former assesses the effect of a compound on a cellular process, while the latter measures the interaction of a compound with a specific protein or enzyme. nih.gov Both approaches have been successfully employed to identify bioactive pyrimidine derivatives. For example, HTS was instrumental in the discovery of pyrimidine compounds as potent inhibitors of Janus kinases (JAKs). nih.gov The initial "hits" from these screens serve as starting points for lead optimization, where medicinal chemists systematically modify the structure to improve potency, selectivity, and drug-like properties. nih.govwikipedia.org

The discovery of Vicriviroc, a pyrimidine-based CCR5 inhibitor for HIV-1, also originated from HTS campaigns followed by extensive structure-activity relationship (SAR) analysis. wikipedia.org

Theoretical Design of Next-Generation Pyrimidine-based Ligands with Tunable Properties and Specificity

The design of new pyrimidine-based ligands is increasingly being driven by computational and theoretical methods . These in silico approaches allow for the rational design of molecules with specific, tunable properties, thereby accelerating the research and development process.

Structure-Based Drug Design (SBDD) is a powerful strategy that utilizes the 3D structural information of a biological target to design complementary ligands. nih.gov This method has been successfully applied to pyrimidine scaffolds to develop potent and selective inhibitors. nih.govMolecular docking simulations are frequently used to predict the binding mode of a ligand within the active site of a protein and to estimate its binding affinity. mdpi.com

Furthermore, computational calculations can be employed to determine the electronic properties of pyrimidine analogs, which can help in predicting their reactivity and metabolic stability. nih.gov This theoretical insight allows researchers to prioritize the synthesis of compounds with the most promising profiles. The rational design of pyrimidine-based hydroxamic acid derivatives as dual inhibitors of JMJD3 and HDAC is a recent example of how these theoretical approaches can lead to the development of novel therapeutic agents. nih.gov

Q & A

Synthesis Optimization and Reaction Mechanism Analysis

Q: What are the critical parameters for optimizing the synthesis of 5-(1-aminoethyl)-4-methylpyrimidin-2-amine, and how can reaction mechanisms be validated experimentally? A:

- Key Parameters : Temperature control (±2°C precision), solvent polarity (e.g., DMF vs. ethanol), and stoichiometric ratios of precursors (e.g., pyrimidine derivatives and amine sources) are critical for yield optimization. For example, excess amine may lead to byproducts like N-alkylated impurities .

- Mechanistic Validation : Use isotopic labeling (e.g., -amine) to track reaction pathways. Coupled with LC-MS or -NMR, this confirms intermediates and distinguishes nucleophilic substitution vs. condensation mechanisms .

Structural Characterization Challenges

Q: How can researchers resolve ambiguities in the structural elucidation of this compound, particularly regarding regioisomerism? A:

- Advanced Techniques :

- X-ray Crystallography : Resolves positional uncertainty in the pyrimidine ring and aminoethyl side chain. For analogs, bond angles (e.g., C-N-C ~120°) confirm substitution patterns .

- 2D-NMR (HSQC, NOESY) : Correlates proton-proton proximity to distinguish between 4-methyl and 5-aminoethyl orientations .

- Contradiction Management : Cross-validate with computational models (DFT) to predict -NMR shifts within ±2 ppm accuracy .

Biological Activity Profiling

Q: What experimental designs are recommended for assessing the biological activity of this compound in enzyme inhibition studies? A:

- Assay Design :

- Kinetic Studies : Use Michaelis-Menten plots with varying substrate concentrations to determine (inhibition constant). For pyrimidine analogs, IC values <10 µM suggest competitive inhibition .

- Control Experiments : Include negative controls (DMSO vehicle) and positive controls (e.g., known kinase inhibitors) to validate assay robustness .

- Data Interpretation : Address outliers via dose-response curve replication (n=3) and statistical analysis (ANOVA, p<0.05) .

Stability and Degradation Pathways

Q: How can researchers identify degradation products of this compound under varying pH conditions? A:

- Methodology :

- Forced Degradation Studies : Expose the compound to acidic (HCl, pH 2), neutral (HO), and alkaline (NaOH, pH 12) conditions at 40°C for 24 hours.

- Analytical Tools : UPLC-PDA-MS detects degradation products (e.g., hydrolyzed pyrimidine rings or oxidized ethylamine side chains). For example, a mass shift of +16 Da indicates hydroxylation .

- Mitigation Strategies : Stabilize with antioxidants (e.g., BHT) or lyophilization for long-term storage .

Computational Modeling for Reactivity Prediction

Q: What computational approaches are effective in predicting the reactivity of this compound in nucleophilic environments? A:

- Quantum Chemistry : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces (EPS). Regions with high electron density (e.g., pyrimidine N1) predict nucleophilic attack sites .

- MD Simulations : Simulate solvent interactions (e.g., water vs. DMSO) to assess steric hindrance around the aminoethyl group .

Addressing Contradictions in Published Data

Q: How should researchers reconcile conflicting reports on the solubility of this compound in polar vs. nonpolar solvents? A:

- Systematic Re-evaluation :

- Solubility Testing : Use shake-flask method with HPLC quantification. For analogs, logP values ~1.5 suggest moderate polarity, favoring methanol over hexane .

- Error Analysis : Check for impurities (e.g., residual DMF) via -NMR; even 5% solvent residue can skew solubility data .

- Meta-Analysis : Compare crystal structures to identify polymorphic forms that alter solubility profiles .

Scaling-Up Synthesis for Reproducibility

Q: What scale-up challenges arise in producing this compound, and how can they be mitigated? A:

- Challenges : Exothermic reactions (ΔT >20°C) during amine addition require jacketed reactors for temperature control. Stirring efficiency (Reynolds number >10,000) prevents localized overheating .

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and automate reagent dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.